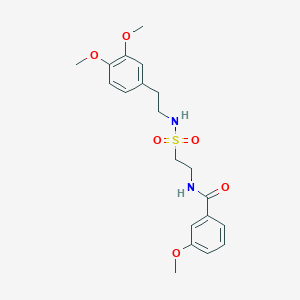

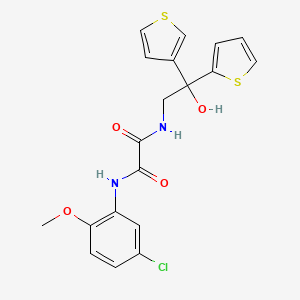

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B cell receptor signaling. In

Scientific Research Applications

Disposition and Metabolism in Humans

A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, closely related to the chemical structure , underscores its potential in treating insomnia. The compound exhibited almost complete elimination over a nine-day period, primarily via feces, with notable metabolism into several metabolites, suggesting its effective biotransformation in humans (Renzulli et al., 2011).

Anti-Arrhythmic Activity

Research into piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives has revealed significant anti-arrhythmic activity. This highlights the compound's potential utility in developing new therapeutic agents for arrhythmia treatment (Abdel‐Aziz et al., 2009).

Anti-Inflammatory and Analgesic Agents

A study on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the diverse therapeutic applications of these compounds. The findings suggest their potential in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

Investigations into the molecular interactions of similar compounds with receptors, such as the CB1 cannabinoid receptor, provide valuable insights into drug-receptor dynamics, aiding in the rational design of new therapeutic molecules (Shim et al., 2002).

Antimicrobial Activity

Compounds derived from N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethoxy)benzamide have been studied for their antimicrobial properties, suggesting their potential in combating microbial resistance and developing new antimicrobial agents (Anuse et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to thiazole and piperidine moieties .

Mode of Action

Based on its structural features, it might interact with its targets via hydrogen bonding, hydrophobic interactions, or π-π stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Thiazole and piperidine derivatives have been associated with various biological activities, suggesting that this compound could potentially influence multiple pathways .

Pharmacokinetics

The presence of the trifluoromethoxy group might enhance the compound’s metabolic stability, while the piperidine and thiazole moieties could potentially influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities associated with thiazole and piperidine derivatives, the compound could potentially exert a range of effects depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its interaction with targets could be affected by pH. Similarly, temperature could influence the compound’s solubility and diffusion rate .

properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c18-17(19,20)25-14-5-3-13(4-6-14)15(24)22-10-12-2-1-8-23(11-12)16-21-7-9-26-16/h3-7,9,12H,1-2,8,10-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLZMBQLZNHJBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(Benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2855100.png)

![3,6-dichloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2855102.png)

![(2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2855103.png)

![N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855104.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2855105.png)

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2855112.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-isopropylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855114.png)